

Physicochemical properties of 3-Chloro-L-Tyrosine

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Compound of Interest

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An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-L-Tyrosine

Introduction

3-Chloro-L-Tyrosine (3-Cl-Tyr) is a halogenated derivative of the essential amino acid L-tyrosine.[1] It is not incorporated into proteins during translation but is formed post-translationally through the action of the enzyme myeloperoxidase (MPO).[1] MPO is predominantly found in neutrophils, a type of white blood cell integral to the innate immune response.[1][2] During inflammation, activated neutrophils release MPO, which catalyzes the formation of hypochlorous acid (HOCl) from hydrogen peroxide and chloride ions.[2][3] This potent oxidizing agent reacts with L-tyrosine residues in proteins and free L-tyrosine to form the stable end-product, 3-Chloro-L-Tyrosine.[2][4]

Consequently, the presence and concentration of 3-Cl-Tyr in biological samples serve as a specific and reliable biomarker for MPO-catalyzed oxidative stress and neutrophil activation.[2][4][5] Elevated levels of 3-Cl-Tyr are associated with numerous inflammatory diseases, including cardiovascular conditions like atherosclerosis, colorectal cancer, and lung diseases.[2][6] It is also a critical biomarker in forensic toxicology for confirming exposure to chlorine gas.[2][7] In drug development, 3-Cl-Tyr is utilized as a tool to evaluate the efficacy of MPO inhibitors and as a building block for synthesizing novel peptides with modified pharmacological properties.[2][8]

This guide provides a comprehensive overview of the core physicochemical properties of 3-Chloro-L-Tyrosine, detailed experimental protocols for its synthesis and analysis, and

visualizations of key biological and experimental workflows.

Physicochemical Properties

The unique properties of 3-Chloro-L-Tyrosine stem from the addition of a chlorine atom to the phenolic ring of L-tyrosine, which alters its electronic and steric characteristics.

General and Physical Properties

The fundamental identifying and physical characteristics of 3-Chloro-L-Tyrosine are summarized below.

Property	Value	Reference(s)
IUPAC Name	(2S)-2-amino-3-(3-chloro-4-hydroxyphenyl)propanoic acid	[1] [3]
Synonyms	3-Chlorotyrosine, 3-CT, m-Chloro-L-Tyr-OH	[1] [6] [9]
CAS Number	7423-93-0	[1] [9]
Molecular Formula	C ₉ H ₁₀ ClNO ₃	[1] [9] [10]
Molecular Weight	215.63 g/mol	[1] [3]
Appearance	White to off-white crystalline powder	[1] [9]
Melting Point	246-252 °C (decomposes)	[1] [9]
Optical Rotation	[α] ²⁴ /D -2° (c = 1 in 1 M HCl)	[1]

Solubility Data

3-Chloro-L-Tyrosine exhibits low solubility in aqueous solutions at neutral pH, a critical consideration for experimental design.[\[11\]](#)

Solvent	Solubility	Reference(s)
PBS (pH 7.2)	~1 mg/mL	[6] [11]
DMSO	Slightly soluble	[6] [11]
Ethanol	Slightly soluble	[6] [11]
Aqueous Acid (pH < 2)	Increased solubility	[11]
Aqueous Base (pH > 9)	Increased solubility	[11]

Predicted Molecular Properties

Computational models provide additional insights into the chemical behavior of 3-Chloro-L-Tyrosine.

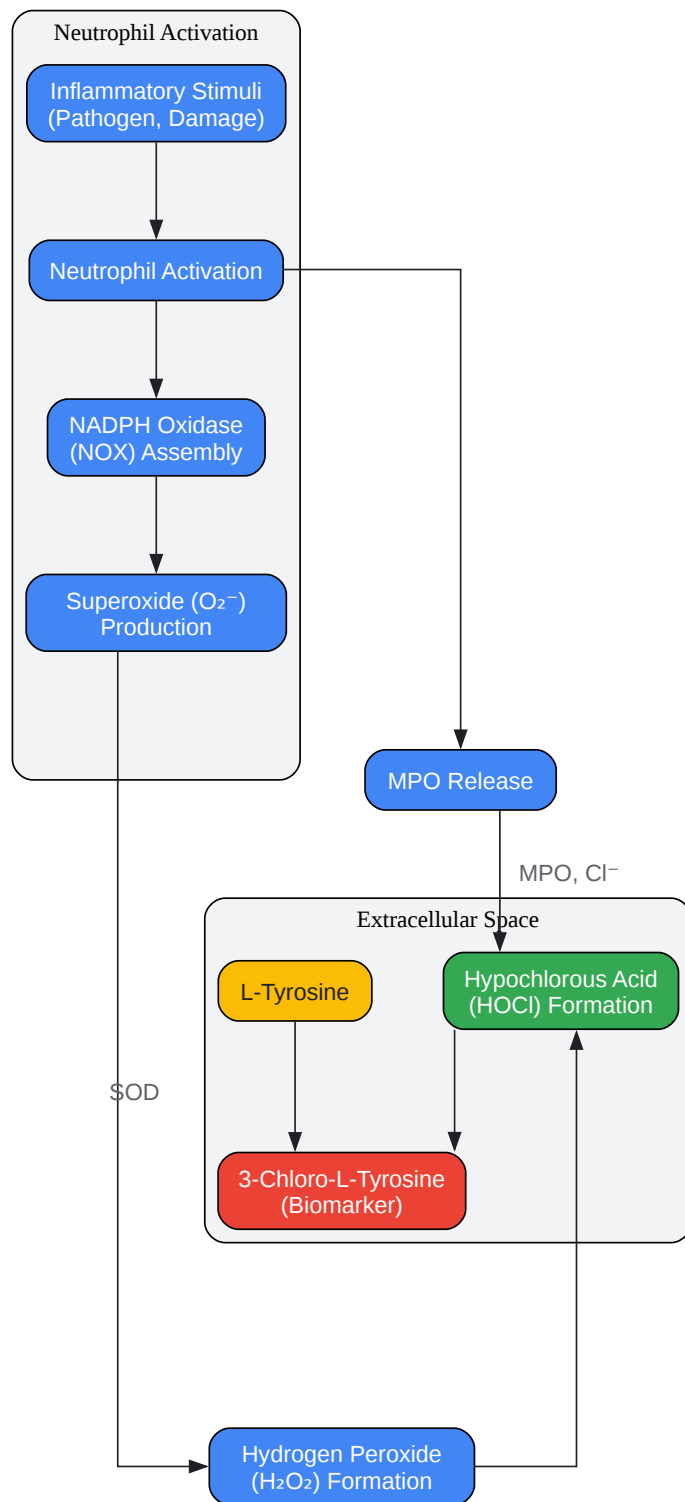
Property	Value	Reference(s)
pKa (Strongest Acidic)	1.56	[10]
pKa (Strongest Basic)	9.47	[10]
logP	-1.6 to -0.89	[10]
Polar Surface Area	83.55 Å ²	[10]
Hydrogen Bond Donors	3	[10]
Hydrogen Bond Acceptors	4	[10]
Rotatable Bond Count	3	[10]

Biochemical Formation and Signaling Pathway

The formation of 3-Cl-Tyr in biological systems is a specific outcome of the inflammatory cascade involving neutrophils and the enzyme myeloperoxidase.

- **Neutrophil Activation:** Inflammatory stimuli, such as pathogens or tissue damage, trigger the activation of neutrophils.[\[2\]](#)

- Respiratory Burst: Activated neutrophils assemble the NADPH oxidase (NOX) enzyme complex, which produces superoxide radicals (O_2^-).[\[2\]](#)
- H_2O_2 Production: Superoxide is rapidly converted to hydrogen peroxide (H_2O_2).
- MPO Release & HOCl Formation: MPO is released from neutrophil granules. In the presence of chloride ions (Cl^-), MPO utilizes H_2O_2 to generate hypochlorous acid (HOCl).[\[2\]](#)
[\[3\]](#)
- Tyrosine Chlorination: HOCl, a powerful chlorinating agent, reacts with the electron-rich phenolic ring of L-tyrosine to form 3-Chloro-L-Tyrosine.[\[2\]](#)



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Myeloperoxidase-mediated formation of 3-Chloro-L-Tyrosine.

Experimental Protocols

Synthesis of 3-Chloro-L-Tyrosine

A common and effective method for synthesizing 3-Cl-Tyr is the direct electrophilic chlorination of L-tyrosine using N-Chlorosuccinimide (NCS).^[8]

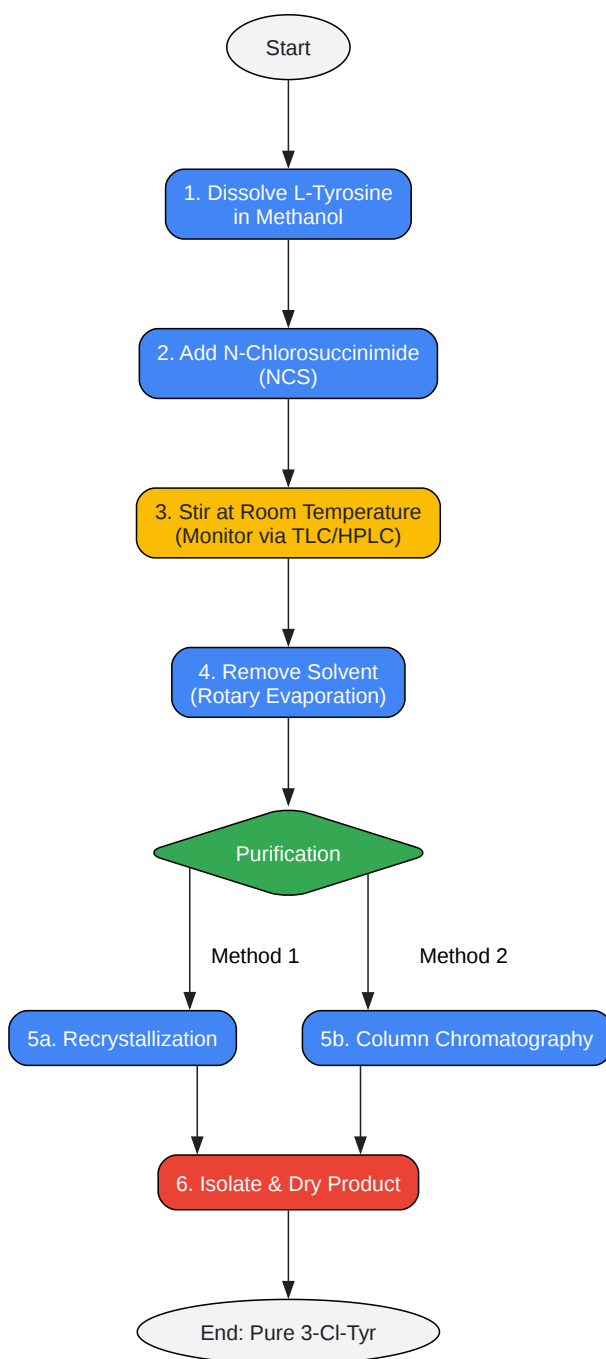
Materials:

- L-Tyrosine
- N-Chlorosuccinimide (NCS)
- Methanol (MeOH)
- Distilled water
- Ethanol

Procedure:

- **Dissolution:** Dissolve L-Tyrosine in methanol in a round-bottom flask. Stir the solution until the L-Tyrosine is fully dissolved.
- **Chlorination:** Slowly add N-Chlorosuccinimide (NCS) to the solution in stoichiometric equivalent (1:1 molar ratio).
- **Reaction:** Stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
- **Solvent Removal:** Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.
- **Precipitation:** Re-dissolve the residue in a minimal amount of hot distilled water. Allow the solution to cool, which will cause the crude 3-Chloro-L-Tyrosine to precipitate.
- **Isolation:** Collect the solid product by vacuum filtration.

- Washing: Wash the collected solid with cold distilled water, followed by a small amount of cold ethanol to remove residual impurities.[8]
- Drying: Dry the final product under vacuum to yield crude 3-Chloro-L-Tyrosine.



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Workflow for the chemical synthesis and purification of 3-Cl-Tyr.

Purification by Recrystallization

To achieve the high purity required for most applications, the crude product must be purified. Recrystallization is a common technique.^[8]

Materials:

- Crude 3-Chloro-L-Tyrosine
- Recrystallization solvent (e.g., water or an ethanol/water mixture)
- Heating mantle or hot plate
- Ice bath

Procedure:

- Solvent Addition: Place the crude 3-Cl-Tyr in an Erlenmeyer flask and add a minimal amount of the chosen recrystallization solvent.
- Dissolution: Gently heat the mixture while stirring until all the solid has dissolved.
- Hot Filtration (Optional): If any insoluble impurities remain, perform a hot filtration to remove them.
- Crystallization: Allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.^[8]
- Isolation: Collect the purified crystals via vacuum filtration.
- Washing: Wash the crystals with a small volume of the cold recrystallization solvent.
- Drying: Dry the purified crystals under vacuum.

Quantification in Biological Samples by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying 3-Cl-Tyr in complex biological matrices like plasma.[\[12\]](#)[\[13\]](#)

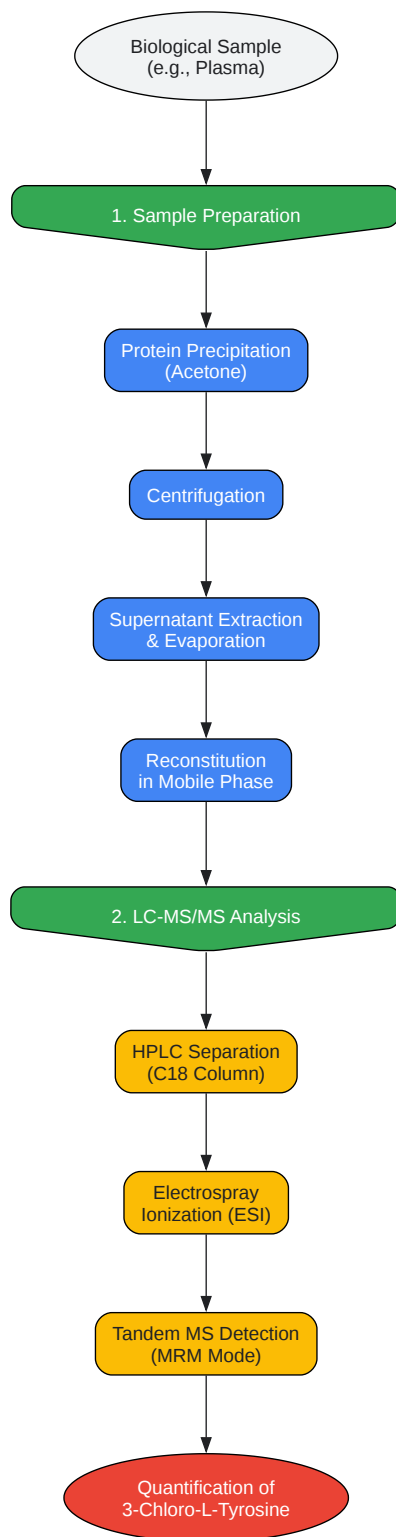
Materials:

- Plasma sample (e.g., 100 μ L)
- Internal standard (e.g., $^{13}\text{C}_6$ -labeled 3-Cl-Tyr)
- 0.2% Trifluoroacetic acid (TFA)
- Acetone (ice-cold)
- 0.1% Formic acid in water (Mobile Phase A)
- 0.1% Formic acid in methanol (Mobile Phase B)

Procedure:

- Sample Preparation:
 - To 100 μ L of plasma, add 10 μ L of the internal standard solution.[\[12\]](#)
 - Add 10 μ L of 0.2% TFA and vortex for 1 minute.[\[13\]](#)
 - Induce protein precipitation by adding 200 μ L of ice-cold acetone. Incubate for 10 minutes at 4°C.[\[12\]](#)
 - Centrifuge the sample (e.g., 12,500 RPM for 5 minutes at 4°C) to pellet the precipitated proteins.[\[2\]](#)
 - Carefully transfer the supernatant to a new tube.
 - Evaporate the supernatant to dryness in a vacuum evaporator.[\[13\]](#)
 - Reconstitute the residue in 30-50 μ L of Mobile Phase A.[\[13\]](#)
- LC-MS/MS Analysis:

- LC System: HPLC system (e.g., Agilent 1100).[13]
- Column: A suitable C18 reversed-phase column (e.g., ODS-HG-3, 2 x 50 mm).[13]
- Gradient: Employ a suitable gradient elution using Mobile Phases A and B to achieve chromatographic separation.
- MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[13]
- Ionization Mode: Positive.[12]
- Detection: Use Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition for 3-Cl-Tyr (e.g., m/z 216.0 \rightarrow 135.1) and its corresponding labeled internal standard.[13]



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General experimental workflow for 3-Cl-Tyr analysis by LC-MS/MS.

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